1-(Trifluoromethyl)-3-propoxybenzene
Description
1-(Trifluoromethyl)-3-propoxybenzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 3. The trifluoromethyl group is strongly electron-withdrawing, while the propoxy group, as an ether, exhibits mild electron-donating properties due to the oxygen lone pairs.
Properties
IUPAC Name |
1-propoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFGXDJMJTWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The propoxy group can be introduced through an etherification reaction using propyl alcohol and a suitable catalyst .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-3-propoxybenzene may involve continuous flow processes to enhance efficiency and yield. A modular flow platform can be employed to streamline the synthesis, allowing for precise control over reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Trifluoromethyl ketones and carboxylic acids.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-3-propoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-propoxybenzene and its derivatives involves interactions with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
1-Trifluoromethyl-3-nitrobenzene
- Structure: Nitro (-NO₂) group replaces the propoxy group.
- Dipole Moment : 17.0 (30°C) .
- Comparison : The nitro group is more electron-withdrawing than propoxy, leading to a higher dipole moment compared to 1-(Trifluoromethyl)-3-propoxybenzene (inferred). The nitro group also reduces aromatic ring electron density, making the compound less reactive in electrophilic substitutions than the propoxy analog.
Trifluorotoluene (Methyl Group Comparison)
Reactivity and Stability
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
- Structure : Bromoethyl (-CH₂CH₂Br) replaces propoxy.
- Reactivity : The bromine atom facilitates nucleophilic substitution reactions, unlike the inert propoxy group. This makes the bromoethyl analog more reactive in synthetic pathways .
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- Structure : Bromopropyl (-CH₂CH₂CH₂Br) substituent.
- Comparison: The longer alkyl chain increases hydrophobicity compared to the propoxy group.
1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
- Structure: Chloromethylphenoxy (-O-C₆H₄-CH₂Cl) group.
- Reactivity: The chloromethyl group adds a site for further functionalization (e.g., nucleophilic displacement), while the phenoxy group increases steric hindrance compared to propoxy .
Environmental and Metabolic Stability
- Degradation Pathways: Evidence from microbial degradation of the fungicide啶氧菌酯 reveals that propoxy-containing intermediates (e.g., 1-(3-n-propoxyphenyl)-2-propanone oxime) are susceptible to biodegradation under neutral pH and moderate temperatures (35°C) . This suggests that this compound may undergo similar environmental breakdown, though the trifluoromethyl group (as seen in 2-nitro-4-(trifluoromethyl)phenol ) could persist due to its stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
